2-(3-Nitrophenyl)piperazine hydrochloride is a chemical compound characterized by a piperazine ring substituted with a nitrophenyl group at the second position. This compound has garnered attention in various scientific fields due to its potential pharmacological applications and unique chemical properties. It is classified under piperazine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry.
The compound is sourced from synthetic methods involving the reaction of 3-nitroaniline with piperazine. It falls under the category of piperazine derivatives, which are often utilized in drug development due to their ability to interact with various biological targets. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-nitrophenyl)piperazine hydrochloride, and it has a CAS number of 1956310-97-6.
The synthesis of 2-(3-Nitrophenyl)piperazine hydrochloride typically involves several steps:
A common synthetic route includes:
The molecular formula for 2-(3-Nitrophenyl)piperazine hydrochloride is with a molecular weight of approximately 243.69 g/mol. The structural representation includes a piperazine ring connected to a nitrophenyl group, which significantly influences its chemical behavior and interactions.
Cl.N1CCN(CC1)c1ccc(c(c1)[N+](=O)[O-])
VWOJSRICSKDKAW-UHFFFAOYSA-N
This structure allows for various chemical interactions, making it versatile for further modifications or applications.
2-(3-Nitrophenyl)piperazine hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(3-Nitrophenyl)piperazine hydrochloride primarily involves its interaction with specific receptors in biological systems. It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing various signal transduction pathways. This interaction can modulate cellular responses, potentially leading to therapeutic effects in conditions such as anxiety or depression.
Research indicates that compounds like this one may exhibit selective binding properties, which can be exploited for therapeutic purposes.
The physical properties of 2-(3-Nitrophenyl)piperazine hydrochloride include:
Chemical properties include:
2-(3-Nitrophenyl)piperazine hydrochloride has potential applications in various scientific fields:
This compound's unique structure allows researchers to explore its potential further, making it a valuable asset in drug discovery and development processes.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: